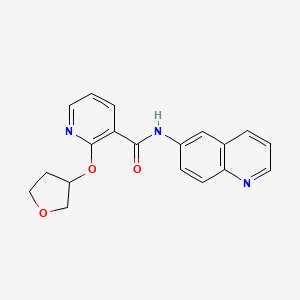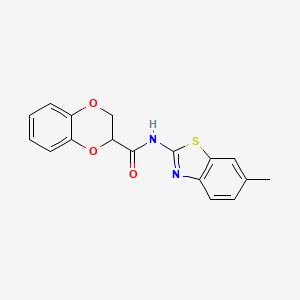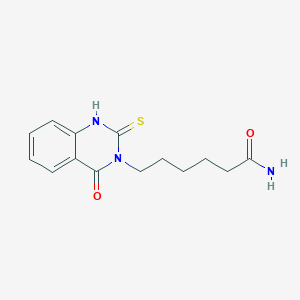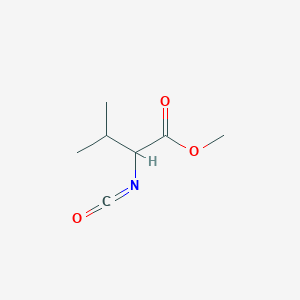
5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been used in the discovery of a series of pyrazol-3-yl pyrimidin-4-amines and the identification of 9e (AZD1480) as a potent Jak2 inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel pyrazole amide derivatives were synthesized by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively. For instance, a molecular docking study was performed and the binding model revealed that the pyrazole amide moiety was tightly embedded in the binding sites of TMV PC (PDB code: 2OM3) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of pinacol boronic esters was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins or enzymes .
Biochemical Pathways
Based on the structural similarity to other compounds, it can be hypothesized that it may influence a variety of biochemical pathways, potentially including those involved in signal transduction, cellular metabolism, and immune response .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it is likely to be well absorbed in the body, distributed to various tissues, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide is its potency as an inhibitor of DPP-4 and GSK-3 enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on 5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide. One of the potential areas of research is its therapeutic potential in diabetes and other metabolic disorders. Another area of research is its potential as a therapeutic agent in cancer and Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of 5-chlorothiophene-2-carboxylic acid, which is then reacted with 1-(5-methyl-1H-pyrazol-3-yl)piperidine to form the intermediate product. This intermediate product is then treated with various reagents to yield the final compound.
Applications De Recherche Scientifique
5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide has shown promising results in various scientific research applications. It is a potent inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes play a crucial role in various physiological processes, including glucose metabolism, inflammation, and cell proliferation. Inhibition of these enzymes has been shown to have therapeutic benefits in various diseases, including diabetes, cancer, and Alzheimer's disease.
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-9-8-13(18-17-9)19-6-4-10(5-7-19)16-14(20)11-2-3-12(15)21-11/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAHAXXZYHBOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)



![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)


![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)
